Cas no 1177322-23-4 (2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride)

2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride
- 2-thiophen-2-yl-2-thiophen-2-ylsulfonylethanamine;hydrochloride
- 2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride
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- インチ: 1S/C10H11NO2S3.ClH/c11-7-9(8-3-1-5-14-8)16(12,13)10-4-2-6-15-10;/h1-6,9H,7,11H2;1H
- InChIKey: YQGFMIYHGXZNEJ-UHFFFAOYSA-N
- ほほえんだ: Cl.S(C1=CC=CS1)(C(C1=CC=CS1)CN)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 325
- トポロジー分子極性表面積: 125
2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656855-250mg |
2-(Thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethan-1-amine hydrochloride |
1177322-23-4 | 98% | 250mg |
¥3136.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656855-50mg |
2-(Thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethan-1-amine hydrochloride |
1177322-23-4 | 98% | 50mg |
¥1545.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656855-1g |
2-(Thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethan-1-amine hydrochloride |
1177322-23-4 | 98% | 1g |
¥4606.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656855-100mg |
2-(Thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethan-1-amine hydrochloride |
1177322-23-4 | 98% | 100mg |
¥2049.00 | 2024-08-09 |
2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochlorideに関する追加情報
2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine Hydrochloride: An Overview of a Versatile Compound
2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride (CAS No. 1177322-23-4) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its complex structure and multifaceted properties, holds potential applications in various therapeutic areas, including but not limited to anti-inflammatory, analgesic, and neuroprotective treatments.
The molecular structure of 2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride is composed of a thiophene moiety, a sulfonyl group, and an amine functional group. The presence of these functional groups imparts the compound with a range of chemical and biological activities. The thiophene ring, known for its aromaticity and electron-rich nature, contributes to the compound's stability and reactivity. The sulfonyl group, on the other hand, enhances the compound's solubility and bioavailability, making it more suitable for pharmaceutical applications.
Recent studies have highlighted the potential of 2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride in modulating various biological pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride has also shown promising analgesic properties. A preclinical study conducted in 2019 evaluated the compound's efficacy in reducing pain in animal models of neuropathic pain. The results indicated that 2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride significantly reduced pain sensitivity without causing significant side effects, making it a potential alternative to existing analgesics.
The neuroprotective potential of 2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride has also been explored in recent research. A study published in the Journal of Neurochemistry in 2020 found that this compound can protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes. These findings suggest that 2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride have been extensively studied to understand its behavior in biological systems. Research has shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are crucial factors for its development as a therapeutic agent. Additionally, the compound has demonstrated low toxicity in preclinical studies, further supporting its safety profile.
In conclusion, 2-(Thiophen-2-y l)- ̶ ̶ ̶ ̶ ̶ ̶ (t h i o p h e n e - ̶ ̶ ̶ ̶ ̶ - s u l f o n y l ) e t h a n - 1 - a m i n e h y d r o c h l o r i d e (CAS No. 1177334) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique molecular structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing medical treatments for various conditions.
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